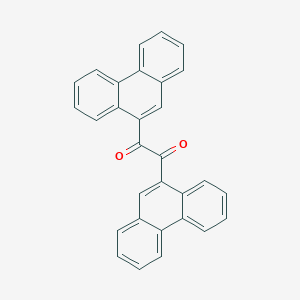
N-(3-propoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-propoxyphenyl)acetamide, commonly known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPA is a white crystalline powder with a molecular weight of 195.23 g/mol, and its chemical formula is C11H15NO2.
科学的研究の応用
PPA has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience. One of the most promising applications of PPA is its use as a selective COX-2 inhibitor, which can help to reduce inflammation and pain without causing gastrointestinal side effects. PPA has also been shown to have analgesic, anticonvulsant, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, such as epilepsy, neuropathic pain, and cancer.
作用機序
The mechanism of action of PPA is not fully understood, but it is believed to work by inhibiting the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, PPA can reduce inflammation and pain without affecting the activity of COX-1, which is involved in the production of prostaglandins that help to protect the stomach lining.
Biochemical and Physiological Effects:
PPA has been shown to have several biochemical and physiological effects, including reducing inflammation, pain, and fever. PPA has also been shown to have anticonvulsant properties, which may be due to its ability to modulate the activity of ion channels in the brain. Additionally, PPA has been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One of the main advantages of using PPA in lab experiments is its high purity and stability, which allows for accurate and reproducible results. PPA is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using PPA is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on PPA, including exploring its potential as a treatment for various diseases, such as epilepsy, neuropathic pain, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of PPA and to identify any potential side effects or toxicity. Finally, research is needed to develop more efficient and effective synthesis methods for PPA, which could help to reduce the cost and increase the availability of this important compound.
Conclusion:
In conclusion, PPA is a chemical compound with significant potential for scientific research applications. Its ability to selectively inhibit COX-2, reduce inflammation and pain, and have anticonvulsant and antioxidant properties make it a promising candidate for the treatment of various diseases. While there are some limitations to using PPA in lab experiments, further research is needed to fully explore its potential and develop more efficient synthesis methods.
合成法
PPA can be synthesized through a simple and efficient method known as the Friedel-Crafts acylation reaction. In this reaction, propiophenone is reacted with propionic anhydride in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then hydrolyzed with dilute hydrochloric acid to obtain PPA.
特性
製品名 |
N-(3-propoxyphenyl)acetamide |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
N-(3-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO2/c1-3-7-14-11-6-4-5-10(8-11)12-9(2)13/h4-6,8H,3,7H2,1-2H3,(H,12,13) |
InChIキー |
ICPHPBPIVSOBNY-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C |
正規SMILES |
CCCOC1=CC=CC(=C1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)




